Eupalinolide O: A Technical Guide to Its Source, Isolation, and Biological Activity
Eupalinolide O: A Technical Guide to Its Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide O is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. This technical guide provides an in-depth overview of Eupalinolide O, with a focus on its natural source, detailed protocols for its isolation from Eupatorium lindleyanum, and its mechanism of action in cancer cells. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Eupatorium lindleyanum, a perennial herbaceous plant belonging to the Asteraceae family, is the primary natural source of Eupalinolide O.[1][2] This plant has a history of use in traditional medicine for treating various ailments.[1] Phytochemical investigations have revealed that the aerial parts of E. lindleyanum are rich in a variety of bioactive compounds, including numerous sesquiterpene lactones such as Eupalinolides A-E, G-K, and O.
Quantitative Data Summary
The isolation and purification of Eupalinolide O from Eupatorium lindleyanum involves a multi-step process. While specific yield and purity data for Eupalinolide O is not extensively reported, the following table summarizes typical data for the isolation of similar sesquiterpene lactones (Eupalinolide A and B) from the same plant, which can serve as a benchmark.
| Isolation Stage | Starting Material | Key Method | Yield | Purity (by HPLC) | Reference |
| Initial Extraction | 10.0 kg dried aerial parts of E. lindleyanum | 95% Ethanol (B145695) Extraction | - | - | [3] |
| Fractionation | Ethanol Extract | Liquid-Liquid Partitioning | 68.21 g (n-butanol fraction) | - | [3] |
| Purification of Eupalinolide A | 540 mg n-butanol fraction | HSCCC | 17.9 mg | 97.9% | [3][4] |
| Purification of Eupalinolide B | 540 mg n-butanol fraction | HSCCC | 19.3 mg | 97.1% | [3][4] |
Experimental Protocols
The following protocols are based on established methods for the isolation of sesquiterpene lactones from Eupatorium lindleyanum.
Plant Material Extraction and Fractionation
This protocol describes the initial steps to obtain a crude extract enriched with sesquiterpene lactones.
Materials:
-
Dried and powdered aerial parts of Eupatorium lindleyanum
-
95% Ethanol
-
Petroleum Ether
-
Ethyl Acetate
-
n-Butanol
-
Rotary Evaporator
-
Large-scale extraction vessel
-
Separatory funnel
Procedure:
-
The dried and powdered aerial parts of E. lindleyanum (10.0 kg) are extracted three times with 95% ethanol (100 L each time) at room temperature for three days.[3]
-
The ethanol extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.[3]
-
The concentrated ethanol extract is suspended in water and then partitioned sequentially with petroleum ether, ethyl acetate, and n-butanol.[3]
-
The resulting n-butanol fraction, which is enriched in sesquiterpene lactones, is collected and concentrated under reduced pressure.[3]
Isolation of Eupalinolide O by Chromatographic Methods
This protocol outlines a potential strategy for the purification of Eupalinolide O from the n-butanol fraction using a combination of chromatographic techniques. This is a generalized protocol and may require optimization.
Materials:
-
n-butanol fraction of E. lindleyanum extract
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol (B129727), water, acetonitrile)
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a suitable column (e.g., C18)
Procedure:
Method A: High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Selection: A two-phase solvent system is selected to provide an optimal partition coefficient (K) for Eupalinolide O. A system composed of n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v/v/v ratio) has been successfully used for similar compounds.[4]
-
Sample Preparation: The dried n-butanol fraction is dissolved in a mixture of the upper and lower phases of the selected solvent system.[5]
-
HSCCC Operation:
-
The HSCCC column is first filled with the stationary phase (the upper phase).
-
The apparatus is then rotated at a specific speed (e.g., 900 rpm).[5]
-
The mobile phase (the lower phase) is pumped through the column at a set flow rate (e.g., 2.0 mL/min).[5]
-
Once hydrodynamic equilibrium is reached, the sample solution is injected.
-
The effluent from the outlet of the column is continuously monitored by a UV detector (e.g., at 210 or 254 nm), and fractions are collected based on the chromatogram.[5][6]
-
-
Fraction Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of Eupalinolide O.
Method B: Conventional Column Chromatography followed by Preparative HPLC
-
Silica Gel Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate.[6] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing compounds of similar polarity are further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.
-
Preparative HPLC: The semi-purified fractions containing Eupalinolide O are subjected to preparative reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of methanol-water or acetonitrile-water) to yield pure Eupalinolide O.[6]
Structural Elucidation
The structure of the isolated Eupalinolide O is confirmed by spectroscopic methods.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are used to determine the chemical structure, and 2D NMR techniques (such as COSY, HSQC, and HMBC) are employed to confirm the connectivity of the atoms.[7]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation and identification of Eupalinolide O.
Signaling Pathway of Eupalinolide O in Triple-Negative Breast Cancer Cells
Caption: Eupalinolide O induces apoptosis via ROS and Akt/p38 MAPK pathways.[1]
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural, Spectroscopic, and Docking Analysis of N,O-Donor Ligand Metal Complex Nanoparticles With Hypolipidemic Effects via Lipoprotein Lipase Activation in High-Fat Diet Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
